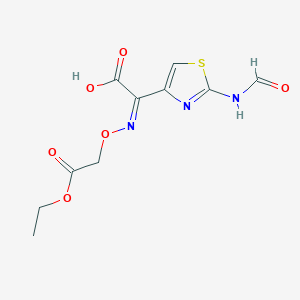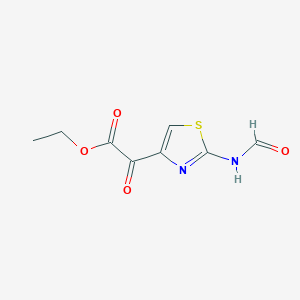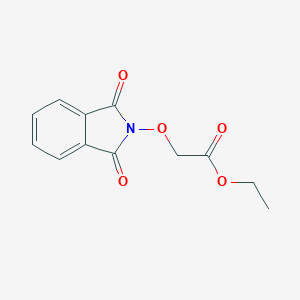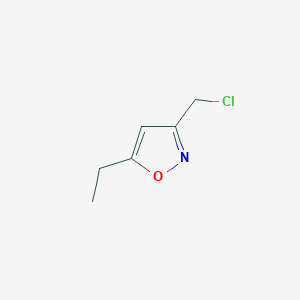
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) involves starting from 6-amino-3-methylquinoxaline and 6-amino-2-methylquinoxaline. This process results in compounds that exhibit strong mutagenic activity towards Salmonella typhimurium TA98 in the presence of S9 Mix, highlighting the compound's biological activity potential (Kasai et al., 1981).
Molecular Structure Analysis
The molecular structure of Me-IQx and its derivatives has been a focal point of study due to the compound's mutagenic and carcinogenic properties. The detailed structural analysis involves examining the molecular orbitals, electron distribution, and potential reactive sites that contribute to its biological activity.
Chemical Reactions and Properties
The chemical reactions and properties of Me-IQx have been extensively studied, particularly its N-oxidative metabolism in humans. This metabolism process results in the formation of N2-glucuronide conjugates of 2-hydroxyamino-MeIQx, which are excreted in urine. The process is mediated by cytochrome P4501A2 (CYP1A2), indicating the compound's bioactivation pathway to genotoxic species (Stillwell et al., 1999).
Scientific Research Applications
Metabolism in Rat Liver Cells : MeIQx is transformed into six metabolites in rat liver cells. About 40% of it is transformed into 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or 5)-yl sulfate, along with other oxygenated metabolites formed in P-450 catalyzed reactions (Wallin et al., 1989).
N-oxidation in Rat Hepatocytes : N-oxidation is significant in the metabolism of MeIQx in rat hepatocytes. Sulfamate formation is the major route in untreated rats (Turesky et al., 1990).
Reduction of Mutagen Formation in Food Processing : Flavone can reduce the formation of MeIQx mutagens during food processing, potentially due to reduced Maillard reaction products (Lee et al., 1992).
Urinary Excretion and Dietary Intake : The urinary excretion of N2-glucuronide conjugate of 2-hydroxyamino-MeIQx-N2-glucuronide is influenced by the activities of CYP1A2 and NAT2. This suggests that dietary intake of cooked meat may contribute to genotoxic transformation of MeIQx (Stillwell et al., 1999).
Carcinogenic Potential in Humans : Human hepatocytes form genotoxic metabolites of MeIQx, potentially contributing to the development of new anti-cancer drugs (Turesky et al., 2002).
Mutagenic Metabolites in Urine and Feces : In rats, MeIQx is converted into three mutagenic metabolites in urine and feces, with some compounds having mutagenicity as high as MeIQx itself (Hayatsu et al., 1987).
Presence in Dialysis Fluid of Patients with Uremia : MeIQx has been detected in the dialysis fluid of patients with uremia, suggesting its presence in the plasma of all uremia patients (Yanagisawa et al., 1986).
DNA Adduct Formation and Cancer : N2-acetoxy derivatives of IQ and MeIQx can form DNA adducts at the C-8 and N2 atoms of guanine, potentially causing cancer by affecting DNA's stability and causing mutations in DNA (Turesky et al., 1992).
Safety And Hazards
properties
IUPAC Name |
(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDRKRYEJXQHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165500 | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
CAS RN |
153954-29-1 | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)



